6-Acetamidohexanoic acid
Overview
Description
Mechanism of Action
Target of Action
6-Acetamidohexanoic acid, also known as acexamic acid, is a pharmaceutical intermediate
Mode of Action
It is known to be used in the treatment of gastrointestinal diseases like gastric ulcer or small bowel inflammation .
Pharmacokinetics
It is known that the compound is often used after oral administration of an antiulcer agent, zinc acexamate (zac) .
Action Environment
It is known that the compound is stable under normal temperatures and pressures .
Biochemical Analysis
Biochemical Properties
It is known to be involved in peptide synthesis
Cellular Effects
It has been found that 6-acetamidohexanoic acid, when combined with other compounds, can enhance the differentiation of HL60 cells, a human promyelocytic leukemia cell line . This suggests that this compound may influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known to be a metabolite of the cell-differentiating agent, hexamethylene bisacetamide (HMBA)
Preparation Methods
Synthetic Routes and Reaction Conditions
Acexamic acid can be synthesized through the reaction of hexanoic acid with acetic anhydride in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, acexamic acid is often produced by reacting equimolar amounts of acexamic acid and zinc hydroxide in a polar solvent, such as water. The reaction is carried out at temperatures between 80°C and 90°C to achieve optimal yield and purity .
Chemical Reactions Analysis
Types of Reactions
Acexamic acid undergoes various chemical reactions, including:
Oxidation: Acexamic acid can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert acexamic acid into its corresponding alcohols.
Substitution: Substitution reactions involve replacing the acetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Acexamic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role in promoting cell regeneration and tissue healing.
Medicine: Utilized in the treatment of ulcers and as a cicatrization helper.
Industry: Employed in the production of pharmaceuticals and as a component in wound healing formulations
Comparison with Similar Compounds
Similar Compounds
- Tranexamic acid
- Aminocaproic acid
- Hexanoic acid derivatives
Uniqueness
Acexamic acid is unique due to its dual role in promoting tissue regeneration and preventing ulcer formation. Its association with zinc enhances its therapeutic properties, making it more effective in treating ulcers compared to similar compounds .
Properties
IUPAC Name |
6-acetamidohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-7(10)9-6-4-2-3-5-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSCBUNMANHPFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
36392-66-2 (calcium salt), 7234-48-2 (mono-hydrochloride salt) | |
Record name | Acexamic acid [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045879 | |
Record name | Acexamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57-08-9 | |
Record name | Acexamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acexamic acid [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | acexamic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758219 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Acetamidohexanoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12945 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acexamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acexamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.282 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACEXAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IC4BO7D3R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Studies on rats indicate that after oral administration, acexamic acid exhibits a higher concentration in the liver, kidneys, gastrointestinal tract, and nasal mucosa. []
ANone: The molecular formula of acexamic acid is C8H15NO3, and its molecular weight is 173.21 g/mol.
A: Several studies used gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of acexamic acid and its metabolites. [, ]
A: Yes, researchers have successfully incorporated acexamic acid into hybrid acrylic-modified collagen dispersions for potential use as bio-adhesives with controlled release properties. []
A: Research shows that acexamic acid is rapidly absorbed after oral administration in rats, reaching peak plasma concentrations within 1 hour. [] Distribution studies using radiolabeled acexamic acid in rats revealed its presence in various organs, including the liver, kidneys, and gastrointestinal tract. []
A: Acexamic acid is primarily metabolized through deacetylation and oxidation pathways. [] The major metabolite found in urine is 6-aminohexanoic acid. [] Excretion occurs mainly through urine, with a smaller portion eliminated in feces. []
A: Studies indicate that the formulation of acexamic acid can affect its absorption. For instance, percutaneous absorption in rats differed between aqueous solutions and cream formulations. []
A: Researchers have employed a rat model with induced skin wounds to investigate the absorption and distribution of acexamic acid during the healing process. [] Additionally, rabbit models with abscess-induced inflammation were used to evaluate the efficacy of different acexamic acid salts in promoting wound healing. []
A: Yes, a study on rats employed planimetric assessments of burn wounds to evaluate the effectiveness of a new derivative of acexamic acid in promoting wound healing. []
A: While generally considered safe for topical and limited systemic use, acexamic acid can cause side effects such as hypercalcemia and hypernatremia, particularly with prolonged administration. [, ]
A: Yes, a case report documented allergic contact dermatitis in a 66-year-old woman following the topical application of an ointment containing acexamic acid and neomycin. [] Patch testing confirmed the allergic reaction to acexamic acid.
A: Research has explored incorporating acexamic acid into bio-adhesive materials to enable controlled release and localized delivery to wound sites. [] This approach aims to improve efficacy and potentially reduce systemic side effects.
A: Gas chromatography, often coupled with mass spectrometry (GC-MS), is a widely used technique for quantifying acexamic acid and its metabolites in biological samples like plasma and urine. [, ] This method offers high sensitivity and selectivity for accurate measurement.
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